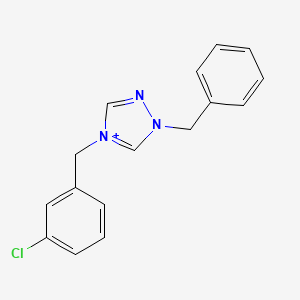![molecular formula C₂₄H₁₈ClF₂N₃O B1179165 (3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol CAS No. 133645-02-0](/img/structure/B1179165.png)
(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[98002,803,5013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol is a complex organic compound with the molecular formula C₁₉H₁₆O₃ It is characterized by its unique tetrahydrotetrapheno[1,2-b]oxirene structure, which includes a diol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the oxirene ring and the diol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirene ring to more stable structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more stable hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of oxirene rings.
Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme mechanisms and potential drug interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of (3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol involves its interaction with molecular targets such as enzymes or receptors. The oxirene ring and diol groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,11-Dimethyl-1a,2,3,11c-tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol: A stereoisomer with similar structural features but different spatial arrangement.
Other tetrahydrotetrapheno[1,2-b]oxirene derivatives: Compounds with variations in the substituents on the oxirene ring or the phenyl groups.
Uniqueness
(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[98002,803,5
Eigenschaften
CAS-Nummer |
133645-02-0 |
|---|---|
Molekularformel |
C₂₄H₁₈ClF₂N₃O |
Molekulargewicht |
0 |
Synonyme |
7-methylbenz(a)anthracene 3,4-dihydrodiol 1,2-epoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









